molecular formula C16H15N3O4S B2371604 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea CAS No. 2034546-64-8

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2371604
CAS No.: 2034546-64-8
M. Wt: 345.37
InChI Key: DXBTTZSGCIJMEW-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Introduction of the phenylethyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the thiophen-2-yl group: This could be done via a nucleophilic substitution reaction.

    Formation of the urea linkage: This final step might involve the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery.

    Medicine: As a candidate for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14-10-23-16(22)19(14)9-12(11-5-2-1-3-6-11)17-15(21)18-13-7-4-8-24-13/h1-8,12H,9-10H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBTTZSGCIJMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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